Propargyl-PEG8-bromide

Übersicht

Beschreibung

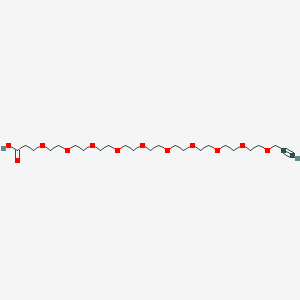

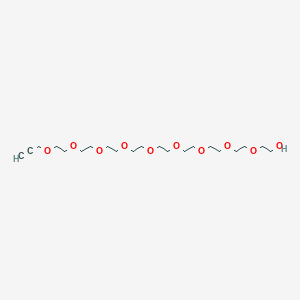

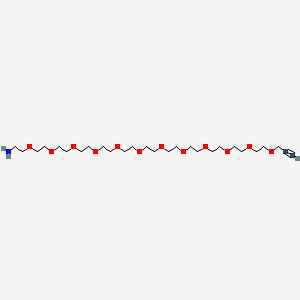

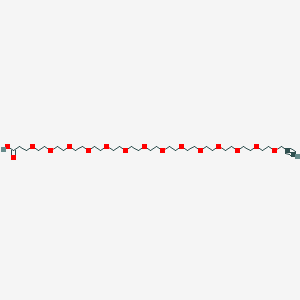

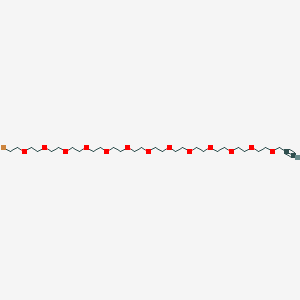

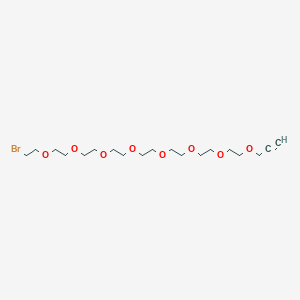

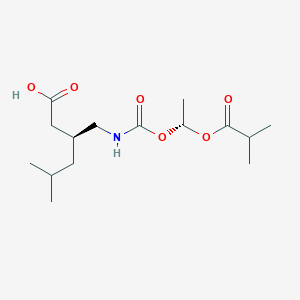

Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative with a propargyl group at one end and a bromide group at the other . It’s a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It’s also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Synthesis Analysis

The synthesis of Propargyl-PEG8-bromide involves the use of propargyl bromide and PEG. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress .Molecular Structure Analysis

The molecular formula of Propargyl-PEG8-bromide is C19H35BrO8 . It has a molecular weight of 471.4 g/mol . The InChIKey is GKKYPBWKHAGRKT-UHFFFAOYSA-N . The Canonical SMILES is C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr .Chemical Reactions Analysis

Propargyl-PEG8-bromide is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis

Propargyl-PEG8-bromide has a molecular weight of 471.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 24 . The exact mass is 470.15153 g/mol . The topological polar surface area is 73.8 Ų . The heavy atom count is 28 .Wissenschaftliche Forschungsanwendungen

Bioconjugation

Propargyl-PEG8-bromide is extensively used in bioconjugation techniques. It serves as a linker molecule that facilitates the attachment of various biomolecules to one another or to solid supports . This application is particularly valuable in the development of antibody-drug conjugates (ADCs), where the propargyl moiety can be used to link cytotoxic drugs to antibodies in a stable and selective manner .

Drug Delivery

In the realm of drug delivery, Propargyl-PEG8-bromide is utilized to enhance the solubility and stability of pharmaceutical agents. It is a key component in the design of PEGylated drugs, where the PEG chain is attached to therapeutic molecules to improve their pharmacokinetics and reduce immunogenicity . This modification can lead to increased circulation time in the bloodstream and better drug efficacy.

Polymer Synthesis

Propargyl-PEG8-bromide plays a critical role in polymer synthesis. It is used to introduce propargyl end groups into polymers, which can then participate in further chemical reactions, such as “click chemistry” reactions, to create a wide range of polymeric materials with diverse properties . These materials have applications in biomedicine, electronics, and materials science.

Surface Modification

Surface modification of materials to improve their interaction with biological systems is another application of Propargyl-PEG8-bromide. It can be used to modify surfaces to resist protein adsorption or to enable specific binding of biomolecules, which is essential in the development of biosensors and medical implants .

Nanotechnology

In nanotechnology, Propargyl-PEG8-bromide is used to functionalize the surface of nanoparticles. This functionalization can impart the nanoparticles with the ability to bind to specific biological targets or to be used as carriers for drug delivery systems. The propargyl group allows for subsequent modifications through click chemistry, enabling the creation of multifunctional nanomaterials .

Analytical Chemistry

Lastly, Propargyl-PEG8-bromide finds its use in analytical chemistry as a derivatization agent. It can be used to modify chemical compounds to enhance their detection and quantification in various analytical techniques. This is particularly useful in the analysis of complex biological samples where sensitivity and specificity are crucial .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYPBWKHAGRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG8-bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

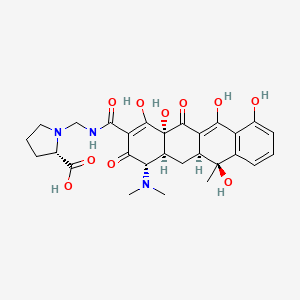

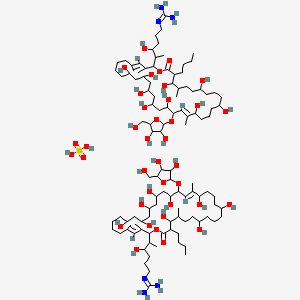

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)